Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate
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Overview
Description
Benzyl N-[1-(2-dimethylaminoethylcarbamoyl)ethyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its application in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(2-dimethylaminoethylcarbamoyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(2-dimethylaminoethyl)carbamoyl]ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(2-dimethylaminoethylcarbamoyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate, while reduction can produce benzylamine .
Scientific Research Applications
Benzyl N-[1-(2-dimethylaminoethylcarbamoyl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-[1-(2-dimethylaminoethylcarbamoyl)ethyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be easily installed and removed under mild conditions, making it useful for temporary protection during multi-step synthesis . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the dimethylaminoethyl group.
N-Boc-ethylenediamine: Another carbamate used as a protecting group for amines.
N-Cbz-ethylenediamine: Similar to benzyl carbamate but with a different protecting group.
Uniqueness
Benzyl N-[1-(2-dimethylaminoethylcarbamoyl)ethyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to act as a protecting group under mild conditions makes it particularly valuable in organic synthesis .
Properties
CAS No. |
71274-36-7 |
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Molecular Formula |
C15H23N3O3 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
benzyl N-[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H23N3O3/c1-12(14(19)16-9-10-18(2)3)17-15(20)21-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,16,19)(H,17,20) |
InChI Key |
WIUZDLFEDFKPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCN(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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